2-(4-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one

Lipophilicity Medicinal Chemistry ADME Prediction

2-(4-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one (CAS 926187-94-2) is a synthetic arylpiperazine building block with a molecular formula of C12H15ClN2O and a molecular weight of 238.71 g/mol. It features a piperazine ring linked via an ethanone bridge to a 4-chlorophenyl group.

Molecular Formula C12H15ClN2O
Molecular Weight 238.72
CAS No. 926187-94-2
Cat. No. B2412355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one
CAS926187-94-2
Molecular FormulaC12H15ClN2O
Molecular Weight238.72
Structural Identifiers
SMILESC1CN(CCN1)C(=O)CC2=CC=C(C=C2)Cl
InChIInChI=1S/C12H15ClN2O/c13-11-3-1-10(2-4-11)9-12(16)15-7-5-14-6-8-15/h1-4,14H,5-9H2
InChIKeyXMSQPRRJHDDJBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one (CAS 926187-94-2) Procurement Guide: Core Properties and Industrial Role


2-(4-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one (CAS 926187-94-2) is a synthetic arylpiperazine building block with a molecular formula of C12H15ClN2O and a molecular weight of 238.71 g/mol [1]. It features a piperazine ring linked via an ethanone bridge to a 4-chlorophenyl group. This compound is a versatile intermediate in medicinal chemistry, notably serving as a key scaffold in the synthesis of substituted p-chlorophenyl acetylpiperazine-containing compounds with demonstrated Akt1 kinase inhibitory activity [2]. Its well-defined structure and reactive secondary amine make it a valuable starting material for generating diverse compound libraries for drug discovery programs targeting oncology and central nervous system disorders.

Why 2-(4-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one Cannot Be Replaced by Unsubstituted or Meta-Chloro Analogs


Simple in-class substitution is not feasible because the precise position of the chlorine atom and the nature of the aryl ring critically govern the compound's physicochemical properties and biological target engagement. For instance, substituting the 4-chlorophenyl group with an unsubstituted phenyl ring (e.g., 2-Phenyl-1-(piperazin-1-yl)ethan-1-one) reduces lipophilicity by approximately 0.4 XLogP units, which can drastically alter membrane permeability and off-target binding profiles in cellular assays [1]. Furthermore, the patented Akt1 inhibitory activity is structurally dependent on the p-chlorophenyl acetylpiperazine core, meaning that meta-chloro or ortho-chloro isomers are not valid replacements for generating the specific lead series described in the patent literature [2]. Using an alternative isomer would lead to a different patent landscape and unpredictable biological outcomes, compromising the integrity of a research program.

Quantitative Differentiation Evidence for 2-(4-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one vs. Closest Analogs


Differentiation in Lipophilicity (XLogP3-AA) Relative to the Unsubstituted Phenyl Analog

The target compound exhibits a computed XLogP3-AA value of 1.3, which is 0.4 units higher than the unsubstituted phenyl analog 2-Phenyl-1-(piperazin-1-yl)ethan-1-one (XLogP3-AA = 0.9) [1]. This quantified increase in lipophilicity directly impacts the predicted membrane permeability and non-specific protein binding, making the 4-chlorophenyl derivative more suitable for programs requiring enhanced blood-brain barrier penetration or distinct physicochemical property profiles.

Lipophilicity Medicinal Chemistry ADME Prediction

Structural Confirmation as the Core Intermediate in a Patented Akt1 Inhibitor Series

The compound is explicitly used as the foundational intermediate for the synthesis of a library of substituted p-chlorophenyl acetylpiperazine compounds, which are claimed in patent CN108997351A to possess inhibitory activity against Akt1 kinase and growth inhibition of Mantle Cell Lymphoma (MCL) cell lines [1]. In contrast, the 3-chlorophenyl isomer (CAS 1225823-53-9) is not mentioned in this patent, indicating a specific structure-activity relationship (SAR) preference for the 4-chloro substitution in this chemotype.

Akt1 Kinase Inhibition Oncology Patent-Protected Scaffold

Differentiation in Molecular Weight and Hydrogen Bonding Capacity vs. Dichloro Analogs

With a molecular weight of 238.71 g/mol, the target compound is significantly lighter than the 2,4-dichlorophenyl analog (2-(2,4-Dichlorophenyl)-1-(piperazin-1-yl)ethan-1-one, M.W. = 273.16 g/mol) [1]. This 34.45 g/mol reduction falls well within the 'Rule of Five' space, and the compound maintains a lower heavy atom count (16 vs. 18). It provides a more fragment-like starting point for drug discovery, allowing greater freedom for subsequent synthetic elaboration without exceeding optimal molecular weight limits for oral bioavailability.

Drug-likeness Lead Optimization Physicochemical Properties

Commercially Available High Purity and Defined Analytical Specification vs. Custom Synthesized Analogs

The compound is commercially supplied with a guaranteed minimum purity specification of 95% by reputable vendors such as AKSci, with options for higher purity grades (98%) from suppliers like Leyan . This contrasts with less common isomers like 2-(3-chlorophenyl)-1-(piperazin-1-yl)ethan-1-one, which are often only available by custom synthesis with longer lead times and undetermined lot-to-lot purity . The ready availability of analytically characterized material reduces procurement risk and accelerates research timelines.

Purity Supply Chain Quality Control

Optimal Use-Cases for 2-(4-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one Based on Quantified Differentiation


Fragment-Based Drug Discovery (FBDD) Campaigns Requiring an Ideal Balance of Lipophilicity and Molecular Weight

With a molecular weight of 238.71 g/mol and an XLogP of 1.3, this compound is an excellent fragment starting point. Its increased lipophilicity over the unsubstituted phenyl analog (XLogP +0.4) enhances the probability of detecting binding in biophysical assays such as SPR or NMR, while its low molecular weight allows for significant synthetic growth. [1]

Synthesis of a Patented Akt1 Inhibitor Series for Oncology Research

The compound is the required core intermediate for generating the p-chlorophenyl acetylpiperazine library protected under patent CN108997351A. Procurement of this specific isomer ensures that synthesized analogs are representative of the patented chemical matter with demonstrated Akt1 kinase inhibitory activity, which is critical for validating biological targets in Mantle Cell Lymphoma and other cancers. [2]

CNS Drug Discovery Programs Requiring Predicted Blood-Brain Barrier Permeability

The computed XLogP3-AA of 1.3, combined with a single hydrogen bond donor and two acceptors, places the compound in a physicochemical space favorable for CNS penetration according to the CNS MPO (Multiparameter Optimization) algorithm. Compared to the unsubstituted phenyl analog (XLogP 0.9), the 4-chlorophenyl derivative is a superior starting material for designing brain-penetrant ligands. [1]

Combinatorial Chemistry Libraries for High-Throughput Screening (HTS) with Reliable Supply Chains

The broad commercial availability of this compound with a verified purity of at least 95% (and up to 98%) makes it ideal for generating large, diverse chemical libraries. The reduced procurement risk and short lead time, when contrasted with the meta-chloro isomer's limited availability, ensure that library production schedules are maintained without analytical surprises.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.